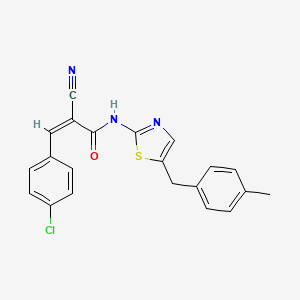

(Z)-3-(4-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide

Vue d'ensemble

Description

(Z)-3-(4-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenyl group, a cyano group, and a thiazolyl group, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with malononitrile to form (Z)-3-(4-chlorophenyl)-2-cyanoacrylamide. This intermediate is then reacted with 5-(4-methylbenzyl)thiazol-2-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-3-(4-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have indicated that derivatives of (Z)-3-(4-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide exhibit significant antimicrobial properties. For instance, compounds synthesized from this base structure have shown synergistic effects when combined with established antibiotics like ciprofloxacin and ketoconazole. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating potent activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

1.2 Enzyme Inhibition

This compound has been evaluated for its potential as an inhibitor of specific enzymes involved in disease processes. For example, similar compounds have been noted for their ability to inhibit catechol-O-methyltransferase (COMT), which is relevant in the treatment of Parkinson's disease . The structural features of this compound may enhance its binding affinity to target enzymes, making it a candidate for further pharmacological studies.

Material Science Applications

2.1 Synthesis of Functionalized Polymers

The compound can serve as a building block in the synthesis of functionalized polymers. Its reactive cyano and acrylamide groups allow for the formation of copolymers that can be tailored for specific applications in coatings, adhesives, and drug delivery systems . The incorporation of thiazole moieties can impart unique properties to these materials, such as increased thermal stability and enhanced mechanical strength.

Research Methodologies

3.1 Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cycloadditions. The methodologies employed can significantly affect the yield and purity of the final product .

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Introduction of cyano groups through nucleophilic attack on electrophilic centers. |

| Cycloaddition | Formation of thiazole rings via cycloaddition reactions with appropriate precursors. |

Case Studies

4.1 Case Study: Antimicrobial Evaluation

In a recent study focusing on the antimicrobial properties of thiazole derivatives, several compounds derived from this compound were tested against a panel of bacterial strains. The results demonstrated that specific modifications to the thiazole ring enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design efforts .

4.2 Case Study: Polymer Development

Another study explored the use of this compound in developing smart polymers capable of controlled drug release. By polymerizing this compound with other monomers, researchers created a responsive material that could release therapeutic agents in a controlled manner upon exposure to specific stimuli .

Mécanisme D'action

The mechanism of action of (Z)-3-(4-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (Z)-3-(4-chlorophenyl)-2-cyano-N-(5-(4-methylphenyl)thiazol-2-yl)acrylamide

- (Z)-3-(4-bromophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide

- (Z)-3-(4-fluorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide

Uniqueness

(Z)-3-(4-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the cyano group contributes to its potential as an enzyme inhibitor.

Activité Biologique

(Z)-3-(4-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, antifungal, and cytotoxic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C18H17ClN2OS

- Molecular Weight: 344.85 g/mol

- CAS Number: 19310-60-2

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. The minimum inhibitory concentration (MIC) values for related derivatives have shown effectiveness against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Escherichia coli |

| 4a | 0.30 | Pseudomonas aeruginosa |

These compounds were found to exhibit synergistic effects when combined with standard antibiotics such as ciprofloxacin and ketoconazole, significantly lowering their MIC values and enhancing their efficacy against resistant strains .

Antifungal Activity

The antifungal properties of similar derivatives have also been investigated. For example, compounds derived from the thiazole framework have shown moderate activity against fungal strains.

Table 2: Antifungal Activity Data

| Compound | MIC (µg/mL) | Target Fungus |

|---|---|---|

| 7b | 16.69 | Candida albicans |

| 5a | 22.90 | Fusarium oxysporum |

These findings suggest that the thiazole moiety contributes significantly to the antifungal activity observed in these compounds .

Cytotoxicity Studies

Cytotoxicity assessments have indicated that while some derivatives exhibit potent antimicrobial and antifungal activities, they maintain a favorable safety profile with low hemolytic activity. For instance, compound 7b demonstrated an IC50 value greater than 60 µM, indicating non-cytotoxic effects on human cell lines .

Case Studies

- In Vitro Studies on Antimicrobial Efficacy : A study conducted on various derivatives of acrylamide derivatives showed that the presence of the thiazole ring significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria . The study highlighted that compound 7b was particularly effective against multi-drug resistant strains.

- Synergistic Effects with Antibiotics : Another investigation revealed that combining this compound with conventional antibiotics resulted in a marked reduction in MIC values, showcasing its potential as an adjuvant therapy in combating resistant infections .

Propriétés

IUPAC Name |

(Z)-3-(4-chlorophenyl)-2-cyano-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3OS/c1-14-2-4-16(5-3-14)11-19-13-24-21(27-19)25-20(26)17(12-23)10-15-6-8-18(22)9-7-15/h2-10,13H,11H2,1H3,(H,24,25,26)/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQOXOSDVUTGLJ-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(C=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C\C3=CC=C(C=C3)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.